
Ethyl 6-ethoxynaphthalene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-ethoxy-2-naphthoate is an organic compound belonging to the class of naphthoates It is characterized by the presence of an ethoxy group at the 6th position and an ethyl ester group at the 2nd position of the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 6-ethoxy-2-naphthoate can be synthesized through several methods. One common approach involves the esterification of 6-ethoxy-2-naphthoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to drive the reaction to completion.
Another method involves the Grignard reaction, where 6-ethoxy-2-naphthylmagnesium bromide is reacted with ethyl chloroformate to yield the desired ester. This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent .
Industrial Production Methods
Industrial production of ethyl 6-ethoxy-2-naphthoate often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of phase transfer catalysts and microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-ethoxy-2-naphthoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 6-ethoxy-2-naphthoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohol, 6-ethoxy-2-naphthol, using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 6-ethoxy-2-naphthoic acid.
Reduction: 6-ethoxy-2-naphthol.
Substitution: Various substituted naphthoates depending on the nucleophile used
Aplicaciones Científicas De Investigación
Ethyl 6-ethoxy-2-naphthoate has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme interactions and as a model compound in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and as an intermediate in the synthesis of other industrial chemicals .
Mecanismo De Acción
The mechanism of action of ethyl 6-ethoxy-2-naphthoate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interacting with receptor sites. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 6-methoxy-2-naphthoate: Similar structure but with a methoxy group instead of an ethoxy group.
Ethyl 2-naphthoate: Lacks the ethoxy group at the 6th position.
6-ethoxy-2-naphthoic acid: The carboxylic acid analog of ethyl 6-ethoxy-2-naphthoate
Uniqueness
Ethyl 6-ethoxy-2-naphthoate is unique due to the presence of both an ethoxy group and an ethyl ester group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and research applications.
Propiedades
Número CAS |
88285-48-7 |
|---|---|
Fórmula molecular |
C15H16O3 |
Peso molecular |
244.28 g/mol |
Nombre IUPAC |
ethyl 6-ethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H16O3/c1-3-17-14-8-7-11-9-13(15(16)18-4-2)6-5-12(11)10-14/h5-10H,3-4H2,1-2H3 |
Clave InChI |
XHKIMDYTGAMVEK-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C=C1)C=C(C=C2)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



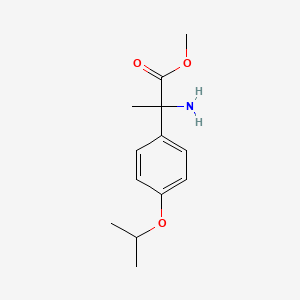
![2-(2-Azaspiro[3.3]heptan-6-yloxy)-1-morpholinoethanone](/img/structure/B11870402.png)
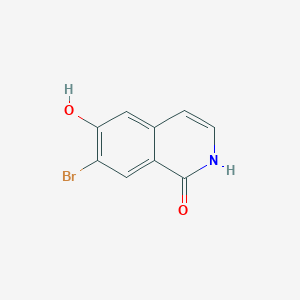
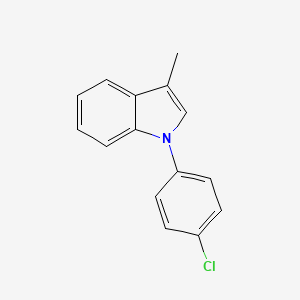

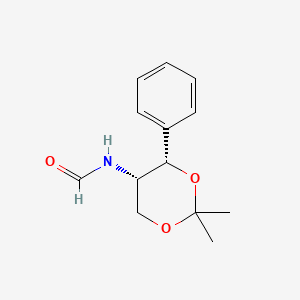

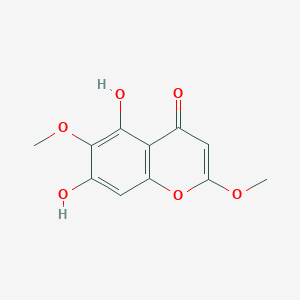

![2-(2-Methoxyethoxy)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B11870429.png)
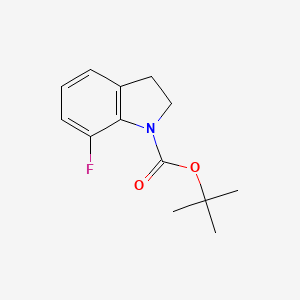

![5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B11870456.png)
